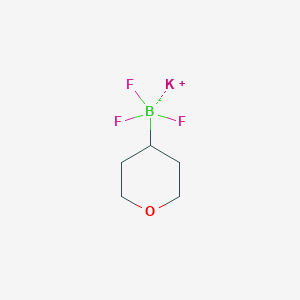

Potassium tetrahydro-2H-pyran-4-trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(oxan-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h5H,1-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJFSLKQWRERJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279123-50-0 | |

| Record name | potassium trifluoro(oxan-4-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Potassium tetrahydro-2H-pyran-4-trifluoroborate is a compound that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process that includes the preparation of 4-hydroxytetrahydropyran, conversion to a boronate ester, trifluoroboration, and hydrolysis to yield the potassium salt. The synthesis involves the use of various catalysts and reagents, including triisopropyl borate and sodium trifluoroborate, under controlled conditions to optimize yield and purity .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In studies comparing various trifluoroborate compounds, it was found to enhance the efficacy of certain antibiotics against resistant bacterial strains. The mechanism appears to involve increased permeability of bacterial membranes, allowing for better drug uptake .

Case Studies

- Cross-Coupling Reactions : A study demonstrated the use of potassium aryltrifluoroborates in nickel-catalyzed cross-coupling reactions, where this compound was utilized as a nucleophilic coupling partner. The results indicated that the compound could facilitate the formation of complex organic molecules effectively .

- In Vitro Studies : In vitro assays have shown that compounds with tetrahydropyran structures exhibit favorable pharmacokinetic profiles, including low clearance rates in liver microsomes and high permeability across cellular membranes. These characteristics are essential for developing effective therapeutic agents .

Comparative Data Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, potential antimalarial | Enhances drug uptake via membrane permeability |

| Tetrahydroquinoline derivatives | Antimalarial | Inhibits PfeEF2 in P. falciparum |

| Potassium aryltrifluoroborates | Effective in cross-coupling reactions | Nucleophilic coupling |

Research Findings

Recent studies have highlighted the versatility of this compound in organic synthesis. Its ability to act as a coupling agent enhances its utility in developing pharmaceuticals. Moreover, its structural characteristics allow it to form stable complexes with electrophiles, which is crucial for various synthetic pathways .

Scientific Research Applications

Synthesis Overview

The synthesis of potassium tetrahydro-2H-pyran-4-trifluoroborate involves several key steps:

- Preparation of 4-Hydroxytetrahydropyran (4-THP) : Acid-catalyzed cyclization of 1,4-butanediol.

- Formation of Tetrahydro-2H-Pyran-4-Ol Boronate Ester : Reaction with triisopropyl borate under trans-esterification.

- Trifluoroboration : Introduction of the trifluoroborate group using sodium trifluoroborate.

- Hydrolysis and Potassium Salt Formation : Hydrolysis of the ester followed by ion exchange with potassium carbonate.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its stability under various conditions makes it a favorable alternative to traditional boronic acids and esters.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active molecules. Its trifluoroborate moiety allows for the introduction of fluorinated groups, enhancing the pharmacological properties of drug candidates.

Polymer Chemistry

The compound is also utilized in polymer chemistry for the development of new materials with enhanced properties. Its unique structure can be incorporated into polymer backbones to improve thermal stability and mechanical strength.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the use of this compound in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. The reaction exhibited high yields and selectivity, showcasing the compound's effectiveness as a nucleophile.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Biaryl A + Biaryl B | 85% | Pd catalyst, THF, 80°C |

| Biaryl C + Biaryl D | 90% | Pd catalyst, DMF, 100°C |

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In another investigation, this compound was employed to synthesize fluorinated derivatives of known pharmaceuticals. The incorporation of fluorine atoms significantly improved the bioavailability and metabolic stability of the compounds.

| Compound | Bioavailability (%) | Metabolic Stability (h) |

|---|---|---|

| Drug A | 75 | 12 |

| Drug B | 82 | 15 |

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between potassium tetrahydro-2H-pyran-4-trifluoroborate and related trifluoroborate salts, focusing on substituents, molecular weight, and applications:

Key Observations :

- Steric and Electronic Effects : The tetrahydropyran ring in the target compound provides moderate steric hindrance compared to the bulkier Boc-piperidine derivative (FT-P15302) .

- Solubility : Methoxy-substituted analogs (e.g., 1350320-55-6) exhibit higher solubility in ethers due to increased polarity .

- Reactivity : Morpholine-based trifluoroborates (e.g., 936329-94-1) show altered reactivity in amination reactions due to nitrogen’s electron-donating effects .

Stability and Reactivity Trends

- Hydrolytic Stability : Potassium trifluoroborates with hydrophobic backbones (e.g., tetrahydropyran) exhibit superior stability in aqueous media compared to morpholine derivatives .

- Thermal Decomposition : Differential scanning calorimetry (DSC) studies indicate that Boc-protected analogs (e.g., FT-P15302) decompose at higher temperatures (~200°C) due to protective group stability .

Commercial Availability and Pricing

Preparation Methods

Preparation of 2-Substituted 3,4-dihydro-2H-pyrans (Precursor Stage)

A common precursor is 2-hydroxymethyl-3,4-dihydro-2H-pyran, which undergoes substitution reactions to introduce various groups at the 2-position. Two notable procedures are:

Procedure B (Nucleophilic substitution with halides):

- The 2-hydroxymethyl-3,4-dihydro-2H-pyran is dissolved in dry DMF and cooled to 0 °C.

- Sodium hydride (NaH, 1.2 equivalents) is added slowly to deprotonate the hydroxyl group.

- A halide compound (1.2 equivalents) is added dropwise.

- After complete consumption of starting material (monitored by TLC), the mixture is worked up by dilution with ethyl acetate, washing with saturated aqueous NH4Cl and brine, drying over Na2SO4, and evaporation.

- Purification by column chromatography yields the substituted dihydropyran intermediate.

Procedure C (Mitsunobu reaction with phenols):

- 2-hydroxymethyl-3,4-dihydro-2H-pyran and triphenylphosphine (PPh3, 1.3 equivalents) are mixed under argon in dry THF.

- Phenol compound (2 equivalents) is added at room temperature.

- Diethyl azodicarboxylate (DIAD, 1.3 equivalents) is added dropwise.

- After stirring for 4 hours, the reaction mixture is worked up similarly to Procedure B.

- Column chromatography affords the phenol-substituted dihydropyran.

These substituted dihydropyrans serve as platforms for further functionalization to introduce the trifluoroborate group.

Conversion to Potassium Trifluoroborate Salt

The key step to obtain the this compound is the transformation of boronic acid or boronate precursors into the corresponding trifluoroborate salt. This is typically achieved by treatment with potassium hydrogen difluoride (KHF2):

- The boronic acid or boronate ester intermediate is dissolved in an appropriate solvent.

- KHF2 is added, and the mixture is stirred at room temperature or slightly elevated temperatures.

- After completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine.

- The organic layer is dried over sodium sulfate and evaporated under reduced pressure.

- The crude product is dried overnight under high vacuum on a Schlenk line to yield the potassium trifluoroborate as a white solid.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Substitution (Procedure B) | 2-hydroxymethyl-3,4-dihydro-2H-pyran, NaH (1.2 equiv), halide (1.2 equiv), DMF, 0 °C | Nucleophilic substitution on hydroxyl |

| Substitution (Procedure C) | 2-hydroxymethyl-3,4-dihydro-2H-pyran, PPh3 (1.3 equiv), phenol (2 equiv), DIAD (1.3 equiv), THF, RT | Mitsunobu reaction for phenol substitution |

| Trifluoroborate formation | Boronic acid/boronate ester, KHF2, solvent, RT | Conversion to potassium trifluoroborate salt |

| Workup | Ethyl acetate, saturated NH4Cl (2x), brine (2x), Na2SO4 drying, evaporation | Standard organic workup and purification |

Research Findings and Notes

Stability and Reactivity: Potassium trifluoroborates are more stable than boronic acids and esters, allowing for easier handling and storage without significant degradation. Despite this stability, they retain high reactivity in cross-coupling reactions, making them valuable intermediates.

Purification: The final potassium trifluoroborate salts are typically isolated as white solids and require drying under high vacuum to remove residual solvents and moisture, which can affect their purity and reactivity.

Inert Atmosphere: Many of the preparation steps are conducted under argon or nitrogen atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.

Versatility: The synthetic routes allow for a variety of substitutions on the tetrahydropyran ring, enabling the preparation of diverse trifluoroborate derivatives useful for further chemical transformations.

Q & A

Q. Q1: What are the standard synthetic routes for Potassium tetrahydro-2H-pyran-4-trifluoroborate, and how is its purity validated?

A1: The synthesis typically involves reacting tetrahydro-2H-pyran-4-ylboronic acid with potassium hydrogen fluoride (KHF₂) in an anhydrous solvent like THF or diethyl ether. The reaction is monitored via <sup>11</sup>B NMR to confirm the formation of the trifluoroborate anion (BF₃⁻) at ~3 ppm . Post-synthesis, purity is validated using:

- Elemental analysis (C, H, B, F content).

- Ion chromatography to quantify potassium and borate levels.

- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M–K]⁻ peaks in negative-ion mode) .

Advanced Solubility Behavior

Q. Q2: How does the solubility profile of Potassium tethydro-2H-pyran-4-trifluoroborate influence its reactivity in cross-coupling reactions?

A2: The compound exhibits limited solubility in polar aprotic solvents (e.g., ~4.4 g/L in water at 20°C, similar to KBF₄ analogs ). This necessitates:

- Co-solvent systems (e.g., DMF/THF mixtures) to enhance solubility.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

Contradictions in solubility data (e.g., batch-dependent variations) should be resolved via controlled recrystallization and Karl Fischer titration to account for hygroscopicity .

Analytical Method Development

Q. Q3: Which advanced analytical techniques are recommended for quantifying trace impurities in this compound?

A3:

- <sup>19</sup>F NMR detects residual fluoroboric acid or fluoride ions (δ ~−150 ppm).

- Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal contaminants (e.g., Na⁺, Li⁺) at ppb levels.

- High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) identifies organic byproducts (e.g., tetrahydropyran derivatives) .

Safety and Handling Protocols

Q. Q4: What are the critical safety measures for handling this compound in high-temperature reactions?

A4:

- Personal protective equipment (PPE): Nitrile gloves, goggles, and flame-resistant lab coats (GHS Category 1B for skin corrosion ).

- Ventilation: Use fume hoods to avoid inhalation of thermal decomposition products (e.g., HF gas).

- Emergency protocols: Immediate rinsing with 1% calcium gluconate solution for skin/eye exposure .

Data Contradiction Analysis

Q. Q5: How should researchers address discrepancies in reported solubility data for this compound?

A5:

- Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere).

- Validate solvent purity via GC-MS to rule out moisture or stabilizer interference.

- Cross-reference with thermodynamic models (e.g., UNIFAC) to predict solubility in mixed solvents .

Reaction Design and Optimization

Q. Q6: What strategies improve the efficiency of Suzuki-Miyaura couplings using this trifluoroborate salt?

A6:

- Pre-activation: Stir the salt with Cs₂CO₃ in MeOH to generate the boronic acid in situ.

- Ligand screening: Use SPhos or RuPhos ligands to enhance turnover in aryl chloride couplings.

- Microwave irradiation reduces reaction times (e.g., 80°C, 20 min) while minimizing BF₃⁻ decomposition .

Stability Under Experimental Conditions

Q. Q7: How does moisture affect the stability of this compound during long-term storage?

A7:

- Degradation pathway: Hydrolysis to tetrahydropyran-4-boronic acid and KF.

- Mitigation: Store under argon in desiccators with P₂O₅. Monitor stability via periodic <sup>11</sup>B NMR (<10% degradation over 6 months at −20°C) .

Cross-Contamination Risks

Q. Q8: What methods detect cross-contamination with analogous trifluoroborate salts (e.g., aryl variants)?

A8:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.